molecular formula C4H6O6 B034816 d-Tartaric acid CAS No. 106449-07-4

d-Tartaric acid

Cat. No.: B034816
CAS No.: 106449-07-4
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-LWMBPPNESA-N
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Description

D-tartaric acid: is a naturally occurring organic acid found in various fruits, most notably in grapes. It is one of the stereoisomers of tartaric acid, specifically the dextrorotatory form. This compound is known for its role in the wine industry, where it contributes to the tart taste of wine and helps in the stabilization of wine color. This compound is also used in various industrial applications, including pharmaceuticals, food additives, and as a chiral resolving agent in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-tartaric acid can be synthesized through the microbial conversion of cis-epoxysuccinic acid. This process involves the asymmetrical hydrolysis of cis-epoxysuccinic acid by the catalytic action of specific microorganisms such as Achromobacter and Alcaligenes . Another method involves the reaction of this compound with benzoyl chloride in the presence of copper sulfate as a catalyst and toluene as a solvent to produce D-dibenzoyl tartaric acid .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from by-products of wine fermentation. The lees and other waste products from fermentation are heated and neutralized with calcium hydroxide, resulting in the precipitation of calcium tartrate. This precipitate is then treated with sulfuric acid to produce free tartaric acid .

Chemical Reactions Analysis

Types of Reactions: D-tartaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-tartaric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-tartaric acid involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, it can generate carbon dioxide through interaction with sodium bicarbonate, which is utilized in double contrast radiography .

Comparison with Similar Compounds

D-tartaric acid is one of several stereoisomers of tartaric acid. The other stereoisomers include:

Uniqueness: this compound is unique due to its specific optical activity and its natural occurrence in various fruits. Its ability to act as a chiral resolving agent makes it particularly valuable in the synthesis of enantiomerically pure compounds .

Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1
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InChI Key

FEWJPZIEWOKRBE-LWMBPPNESA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
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Molecular Formula

Record name TARTARIC ACID
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DSSTOX Substance ID

DTXSID4043775, DTXSID5046986
Record name d-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER.
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Flash Point

210 °C c.c.
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Solubility

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble)
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Density

Relative density (water = 1): 1.79
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CAS No.

133-37-9, 147-71-7
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Record name TARTARIC ACID, D-
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Melting Point

169 - 170 °C, 206 °C
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Synthesis routes and methods I

Procedure details

Thus free maleic acid is reacted in aqueous solution with hydrogen peroxide in the presence of alkali tungstates or molybdates, the intermediate epoxysuccinic acid formed hydrolyzed by boiling and then the racemic acid formed crystallized out of the hydrolysis solution, see Church and Blumberg, "Ind. Eng. Chem.", Vol. 43 (8) pages 1780 to 1786. The mother liquor of the racemic acid crystallization is again returned into the reaction step.
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Name
tungstates
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molybdates
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Synthesis routes and methods II

Procedure details

After approximately 6 hours of boiling a small amount of solids appeared. 1H-NMR and IR analysis showed this solid to be primarily sodium oxalate, a tartaric acid degradation product.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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